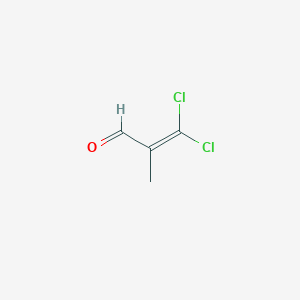
2-Propenal, 3,3-dichloro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal, 3,3-dichloro-2-methyl-, also known as 2-Propenal, 3,3-dichloro-2-methyl-, is a useful research compound. Its molecular formula is C4H4Cl2O and its molecular weight is 138.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenal, 3,3-dichloro-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenal, 3,3-dichloro-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Intermediate in Chemical Reactions
2-Propenal, 3,3-dichloro-2-methyl- serves as an important intermediate in organic synthesis. Its functional groups allow for various reactions such as nucleophilic addition and substitution. For instance:
- Formation of Other Compounds : The compound can be used to synthesize other chlorinated compounds through reactions with nucleophiles like amines or alcohols. This property is particularly useful in the development of pharmaceuticals and agrochemicals .
Table 1: Synthesis Pathways Using 2-Propenal, 3,3-dichloro-2-methyl-
| Reaction Type | Reactants | Products |
|---|---|---|
| Nucleophilic Addition | 2-Propenal, 3,3-dichloro-2-methyl-, Amine | Chlorinated amine derivatives |
| Substitution | 2-Propenal, 3,3-dichloro-2-methyl-, Alcohol | Chlorinated alcohol derivatives |
| Polymerization | 2-Propenal, 3,3-dichloro-2-methyl- | Polymeric materials with chlorinated side chains |
Agricultural Applications
Pesticide Formulation
The compound has potential applications in the formulation of pesticides due to its ability to disrupt biological processes in pests. Research indicates that chlorinated compounds can exhibit enhanced activity against certain pests compared to their non-chlorinated counterparts .
Case Study: Efficacy as a Pesticide
In a controlled study, the application of formulations containing 2-Propenal, 3,3-dichloro-2-methyl- demonstrated significant efficacy in reducing pest populations in agricultural settings. The study highlighted its potential as a viable alternative to existing pesticides with lower environmental impact.
Industrial Applications
Chemical Manufacturing
In industrial settings, this compound can be utilized in the production of various chemicals and materials. It is particularly relevant in the synthesis of chlorinated solvents and resins.
Table 2: Industrial Uses of 2-Propenal, 3,3-dichloro-2-methyl-
| Industry | Application |
|---|---|
| Chemical Manufacturing | Production of chlorinated solvents |
| Polymer Industry | Synthesis of specialty resins |
| Pharmaceutical Industry | Intermediate for drug synthesis |
Propiedades
Número CAS |
1561-34-8 |
|---|---|
Fórmula molecular |
C4H4Cl2O |
Peso molecular |
138.98 g/mol |
Nombre IUPAC |
3,3-dichloro-2-methylprop-2-enal |
InChI |
InChI=1S/C4H4Cl2O/c1-3(2-7)4(5)6/h2H,1H3 |
Clave InChI |
XVHFVDJGJGNESS-UHFFFAOYSA-N |
SMILES |
CC(=C(Cl)Cl)C=O |
SMILES canónico |
CC(=C(Cl)Cl)C=O |
Key on ui other cas no. |
1561-34-8 |
Sinónimos |
2-METHYL-3,3-DICHLOROACROLEIN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















